![molecular formula C23H20N4O4 B14515285 4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline CAS No. 62799-32-0](/img/structure/B14515285.png)
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline is a complex organic compound that features a fluorenone core substituted with nitro groups and an amino group linked to a diethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline typically involves multi-step organic reactions. One common route starts with the nitration of fluorenone to introduce nitro groups at the 2 and 7 positions. This is followed by the formation of the fluorenylidene intermediate, which is then reacted with N,N-diethylaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitrofluorenone derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated fluorenylidene derivatives.
Scientific Research Applications
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The nitro groups and the fluorenylidene moiety may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,7-Dinitrofluorenone: Shares the fluorenone core and nitro groups but lacks the amino and diethylaniline moieties.
2-(4-Cyano-2,7-dinitro-fluoren-9-ylidene)-malononitrile: Similar fluorenylidene structure with different substituents.
(2,4,7-Trinitro-9-fluorenylidene)malonitrile: Contains additional nitro groups and different substituents.
Uniqueness
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline is unique due to the combination of its fluorenylidene core with nitro groups and the diethylaniline moiety
Properties
CAS No. |
62799-32-0 |
|---|---|
Molecular Formula |
C23H20N4O4 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-[(2,7-dinitrofluoren-9-ylidene)amino]-N,N-diethylaniline |
InChI |
InChI=1S/C23H20N4O4/c1-3-25(4-2)16-7-5-15(6-8-16)24-23-21-13-17(26(28)29)9-11-19(21)20-12-10-18(27(30)31)14-22(20)23/h5-14H,3-4H2,1-2H3 |
InChI Key |
XYSLKCGBUVUFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
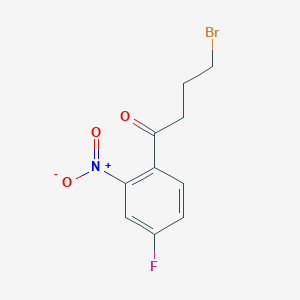
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)

![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)
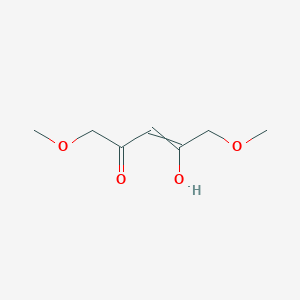
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)
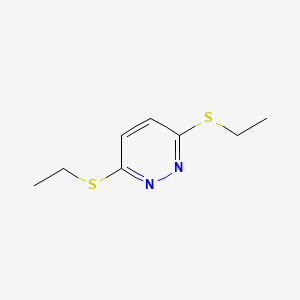
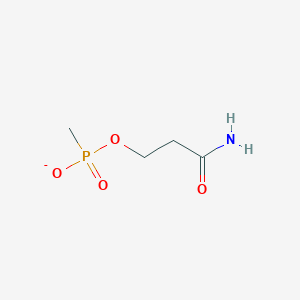
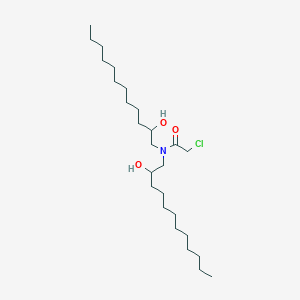
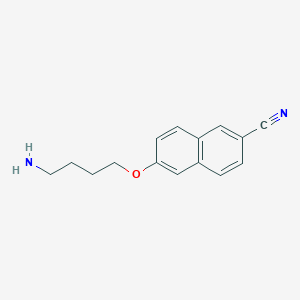
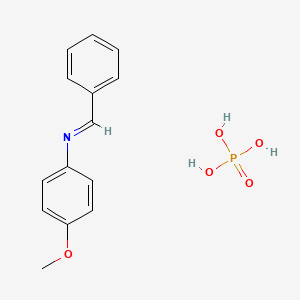
![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)

